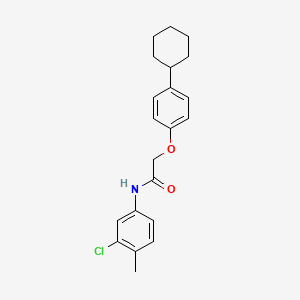![molecular formula C20H11I3N2O2 B11542134 2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2,4-diiodo-6-methoxyphenol with an appropriate benzoxazole derivative, followed by imine formation. The stereochemistry of the imine linkage is crucial for its biological activity .
Reaction Conditions: The specific reaction conditions depend on the starting materials and the desired stereochemistry. Researchers have explored various conditions to optimize the yield and purity of the compound.
Industrial Production: While industrial-scale production details are scarce, research laboratories often synthesize this compound for scientific investigations.
化学反応の分析
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The iodine atoms are susceptible to nucleophilic substitution reactions.
Imine Formation: The imine linkage plays a central role in its structure.
Iodine Sources: Used for iodination reactions.
Bases: Facilitate imine formation.
Solvents: Organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) are commonly employed.
Major Products: The major products depend on the specific reaction conditions. Iodination and imine formation lead to the desired compound.
科学的研究の応用
Chemistry:
Ligand Design: Its unique structure makes it a potential ligand for coordination chemistry.
Organic Synthesis: Researchers explore its reactivity in various synthetic pathways.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Biological Imaging: Its iodine atoms can serve as imaging probes.
Drug Development: Evaluate its pharmacological properties.
Materials Science:
Dyes and Pigments: Its benzoxazole moiety suggests dye-related applications.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
特性
分子式 |
C20H11I3N2O2 |
|---|---|
分子量 |
692.0 g/mol |
IUPAC名 |
2,4-diiodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11I3N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChIキー |
DUEOPEMBTWJRMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11542052.png)
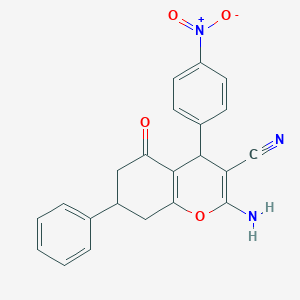
![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)
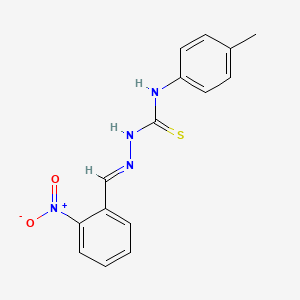
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
![1-(morpholin-4-yl)-2-{[6-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}ethanone](/img/structure/B11542085.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)
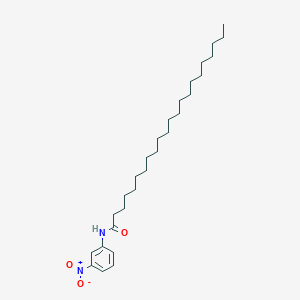
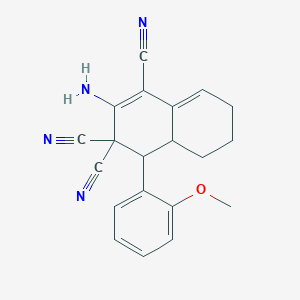
![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)
